methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Crystal Structures
Synthesis and Crystal Structures of Derivatives
The synthesis of pyridine derivatives from Hantzsch 1,4-dihydropyridines (Hantzsch1,4-DHP) has been explored, demonstrating their utility in studying various redox processes. The crystal structures of specific derivatives, such as ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate and ethyl 2-methyl-4-(4 chlorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate, have been detailed, showcasing their potential in understanding molecular conformations and interactions (Pandian et al., 2014).
Potential Applications in Medicinal Chemistry
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones, a class related to the parent compound, have been determined, offering insights into their potential therapeutic applications (Kubicki et al., 2000).
Anticancer and Antimicrobial Agents
New 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), highlighting their potential as biologically potent heterocyclic compounds (Katariya et al., 2021).
Biological Activities
Hydrogen Bonding and Molecular Docking
Studies on hydrogen bonding in anticonvulsant enaminones and molecular docking of novel compounds offer insights into their biological interactions and potential therapeutic benefits. These findings contribute to the understanding of the molecular basis of their biological activities and could inform the design of new therapeutic agents (Kubicki et al., 2000); (Katariya et al., 2021).
Properties
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO3/c1-10-15(21(26)27-2)16(13-8-5-9-14(22)18(13)23)17-19(24-10)11-6-3-4-7-12(11)20(17)25/h3-9,16,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIBUSUDQUBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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